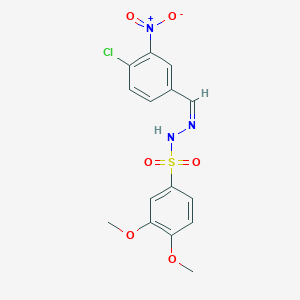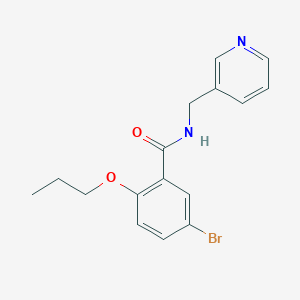![molecular formula C19H20N6O2 B4877558 1-allyl-7-benzyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4877558.png)
1-allyl-7-benzyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Descripción general
Descripción
The compound "1-allyl-7-benzyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione" is a derivative of purine, a nitrogen-containing heterocyclic aromatic compound that plays a vital role in the structure of nucleic acids and in cellular energy transfer. This derivative is of interest due to its modified purine base, which could influence its binding and activity compared to the parent purine compounds.
Synthesis Analysis
Synthesis of such complex molecules typically involves multi-step reactions starting from simpler purine derivatives. An example in related literature involves the alkylation of purine derivatives with allyl bromide and benzyl bromide in the presence of a base like potassium carbonate in dry acetone. This method, catalyzed by crown ethers or other catalysts, provides a pathway to introduce allyl and benzyl groups into the purine ring system (Hwang et al., 2006; Wang Qing-min et al., 2004).
Molecular Structure Analysis
The molecular structure of such derivatives can be characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. This information is crucial for understanding the compound's reactivity and interaction with biological molecules. For instance, X-ray crystallography has been used to determine the structure of related compounds, revealing significant details about their molecular geometry and electron distribution (Wang Qing-min et al., 2004).
Propiedades
IUPAC Name |
7-benzyl-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-4-10-25-18-20-16-15(23(18)11-13(2)21-25)17(26)24(19(27)22(16)3)12-14-8-6-5-7-9-14/h4-9H,1,10-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHITCQMNMFCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B4877480.png)
![2-(3,4-dimethylphenyl)-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methylquinoline](/img/structure/B4877486.png)
![methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4877489.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(9H-xanthen-9-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4877491.png)

![N-cycloheptyl-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4877504.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4877511.png)
![6-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4877525.png)


![3-(2,5-dimethylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4877550.png)

![4-[2-(benzyloxy)-5-chlorobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4877562.png)